![molecular formula C7H7Cl2NO2S B2924515 2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride CAS No. 2356814-10-1](/img/structure/B2924515.png)
2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride
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Overview
Description
“2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride” is a chemical compound with the CAS Number: 2356814-10-1. It has a molecular weight of 240.11 .
Molecular Structure Analysis
The InChI code for “2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride” is 1S/C7H7Cl2NO2S/c8-7-2-1-6 (5-10-7)3-4-13 (9,11)12/h1-2,5H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Chemical Synthesis
“2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride” is a chemical compound with the CAS Number: 2356814-10-1 . It is used in the synthesis of various other chemical compounds .
Nonlinear Optical Material
This compound has been used in the synthesis of a new organic nonlinear optical (NLO) material, specifically 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA) . This NLO material has potential applications in frequency generators, optical limiters, and optical switching .
Optoelectronic Applications
The synthesized NLO material (CDA) has shown profound opto-electronic applications . This has facilitated the laser-based industrial applications .
Material Science
The compound is used in material science research, particularly in the study of structural, thermal, and dielectric properties .
DFT Investigations
Density functional theory (DFT) calculations are used to predict the molecular geometry of this compound . These calculations are carried out further to comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .
Thermal Behavior Study
The thermal behavior of the synthesized NLO material (CDA) is studied using TGA/DTA analysis .
Safety and Hazards
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJJFJNAUWZCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCS(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride |
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